Islatravir

Vue d'ensemble

Description

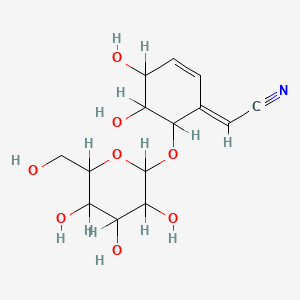

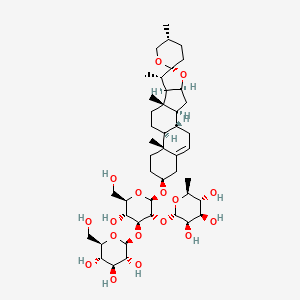

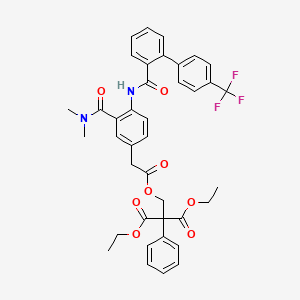

EFdA, or 4’-ethynyl-2-fluoro-2’-deoxyadenosine, is a nucleoside analog that potently inhibits HIV replication .

Synthesis Analysis

The synthesis of EFdA involves a diastereodivergent addition of an acetylide nucleophile to an enolizable ketone, a chemoselective ozonolysis of a terminal olefin, and a biocatalytic glycosylation cascade . An enantioselective synthesis of EFdA has been accomplished from ®-glyceraldehyde acetonide in 18% overall yield by a 12-step sequence involving a highly diastereoselective ethynylation of an α-alkoxy ketone intermediate .Molecular Structure Analysis

EFdA retains a 3’-OH yet acts as a chain-terminating agent by diminishing translocation from the pretranslocation nucleotide-binding site (N site) to the posttranslocation primer-binding site (P site) . The 4’-ethynyl fits into a hydrophobic pocket defined by RT residues .Chemical Reactions Analysis

Key findings in the chemical reactions of EFdA include a diastereodivergent addition of an acetylide nucleophile to an enolizable ketone, a chemoselective ozonolysis of a terminal olefin, and a biocatalytic glycosylation cascade .Applications De Recherche Scientifique

Traitement du VIH-1

Islatravir a été évalué pour le traitement de l'infection à VIH-1 . Il a démontré une activité antivirale robuste lorsqu'il était administré une fois par jour et une fois par semaine chez les personnes infectées par le VIH-1 . Dans des essais cliniques d'this compound en association avec la doravirine et la lamivudine, l'administration orale quotidienne a entraîné des taux élevés de suppression virologique chez les personnes infectées par le VIH .

Prévention du VIH-1

This compound était également en cours d'étude pour la prophylaxie pré-exposition (PrEP) au VIH-1 . Cependant, le développement de l'this compound oral une fois par mois pour la PrEP a été interrompu .

Traitement de l'infection à VIS

This compound a montré une efficacité antivirale robuste dans des modèles animaux précliniques d'infection à VIH-1, y compris des macaques rhésus infectés par le virus de l'immunodéficience simienne (VIS) . L'administration orale une fois par semaine a entraîné des baisses rapides et robustes de l'ARN du VIS et a maintenu la suppression virale pendant au moins 7 jours .

Prévention de l'infection à VIS

Une administration hebdomadaire d'this compound par voie orale a protégé les macaques mâles contre le défi intrarectal du VIS .

Thérapie combinée avec le lenacapavir

This compound, en association avec le lenacapavir, un inhibiteur de la capside, a une activité anti-VIH-1 puissante et des profils pharmacocinétiques permettant une administration orale une fois par semaine . Cette combinaison est en cours d'investigation chez les personnes virologiquement supprimées atteintes du VIH-1 .

Thérapie combinée avec la doravirine

Merck a lancé un nouveau programme clinique de phase 3 avec l'this compound une fois par jour en association avec la doravirine pour le traitement des personnes atteintes du VIH-1 . Cette combinaison est évaluée chez les adultes non traités préalablement atteints du VIH-1 et chez les adultes atteints du VIH-1 qui sont virologiquement supprimés .

Mécanisme D'action

Target of Action

Islatravir, also known as EFdA, is a nucleoside reverse transcriptase translocation inhibitor (NRTTI) that primarily targets the HIV reverse transcriptase (RT) . This enzyme plays a crucial role in the replication of HIV, making it a primary target for antiretroviral drugs .

Mode of Action

This compound inhibits HIV RT through multiple modes of action . Primarily, it functions as an immediate chain terminator. After being incorporated into viral DNA, it blocks RT translocation, preventing further nucleotide attachment onto the viral DNA chain . In instances where RT translocation does occur and additional nucleotides are allowed to incorporate onto the viral DNA chain, this compound can act as a delayed chain terminator by causing structural changes to the viral chain . Furthermore, this compound can be misincorporated by RT, resulting in mismatched primers that cannot be extended or excised .

Biochemical Pathways

This compound, a deoxyadenosine analog, is converted intracellularly to its active triphosphate form (ISL-TP) . This conversion is crucial for its antiviral activity. ISL-TP inhibits the HIV RT enzyme, thereby blocking the replication of the virus .

Pharmacokinetics

Following single-dose oral administration of this compound in adults without HIV, the apparent plasma half-life of this compound ranged from 49 to 61 hours . ISL-TP, the active form of this compound, has an intracellular half-life of 177 to 209 hours .

Action Environment

The efficacy of this compound can be influenced by various factors, including the presence of other medications, the patient’s overall health status, and the specific strain of HIV. Clinical trials are ongoing to evaluate the safety and efficacy of this compound in different populations and settings . For instance, this compound is being developed as part of a fixed-dose combination containing doravirine and this compound (DOR/ISL) and as a stand-alone agent .

Orientations Futures

Propriétés

IUPAC Name |

(2R,3S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN5O3/c1-2-12(4-19)6(20)3-7(21-12)18-5-15-8-9(14)16-11(13)17-10(8)18/h1,5-7,19-20H,3-4H2,(H2,14,16,17)/t6-,7+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKXOSBHLYMWAE-QRPMWFLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(C(CC(O1)N2C=NC3=C(N=C(N=C32)F)N)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601046407 | |

| Record name | 2′-Deoxy-4′-C-ethynyl-2-fluoroadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601046407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

865363-93-5 | |

| Record name | 2′-Deoxy-4′-C-ethynyl-2-fluoroadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865363-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Islatravir [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865363935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Islatravir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15653 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2′-Deoxy-4′-C-ethynyl-2-fluoroadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601046407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S,5R)-5-(6-Amino-2-fluoro-9H-purin-9-yl)-2-ethynyl-2-(hydroxymethyl)oxolan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISLATRAVIR ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPQ082R25D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-6-[(4-methoxyphenyl)sulfonylmethyl]-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine](/img/structure/B1672123.png)

![(3e,3ar,8bs)-3-({[(2r)-4-Methyl-5-Oxo-2,5-Dihydrofuran-2-Yl]oxy}methylidene)-3,3a,4,8b-Tetrahydro-2h-Indeno[1,2-B]furan-2-One](/img/structure/B1672124.png)

![(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-(2-hydroxy-3-phenoxypropoxy)-5-oxocyclopentyl]hept-4-enoate](/img/structure/B1672126.png)

![2-((3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)thio)benzoic acid](/img/structure/B1672144.png)